molecular formula C11H12BrNO2 B1464744 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid CAS No. 1782605-77-9

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1464744
M. Wt: 270.12 g/mol
InChI Key: YRGSCRAWFNNSIP-UHFFFAOYSA-N
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Description

“4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carboxylic acid group and a bromophenyl group .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A specific synthesis method for “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound also contains a bromophenyl group .


Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 140 - 142 C . Its molecular weight is 370.24 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex organic compounds often involves the use of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid as an intermediate. For example, the study on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid highlights its role in producing new insecticides through various synthetic steps, demonstrating its utility in developing agrochemical products (Niu Wen-bo, 2011). Similarly, research into cyclic amines' redox-annulations with α,β-unsaturated carbonyl compounds showcases the compound's utility in creating ring-fused pyrrolines, which can be further oxidized or reduced to develop new pharmaceuticals or materials (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015).

Biological Activities

The compound also shows promise in medicinal chemistry, particularly in synthesizing new drugs with anticholinergic and antioxidant activities. A study on the synthesis of biologically active bromophenols, including natural products, demonstrates powerful antioxidant activities when compared to standard compounds, indicating potential therapeutic applications (Mohsen Rezai, Cetin Bayrak, P. Taslimi, I. Gülçin, A. Menzek, 2018). Moreover, the synthesis of pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers highlight the role of such compounds in developing new materials with potential biomedical applications (B. Huck, S. Gellman, 2005).

Material Science and Supramolecular Chemistry

In material science, the compound's derivatives have been explored for their structural characteristics, such as hydrogen-bonding patterns in enaminones, revealing insights into molecular interactions that can influence the design of new materials and catalysts (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007). These studies underscore the versatility of 4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid and its derivatives in synthesizing compounds with desired physical, chemical, and biological properties.

Future Directions

The pyrrolidine ring is a versatile scaffold for the synthesis and development of many new promising drugs . Therefore, “4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid” and its derivatives could have potential applications in drug discovery and development.

properties

IUPAC Name

4-(2-bromophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGSCRAWFNNSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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